molecular formula C11H8ClNO3 B13318021 2-(6-Chloro-2-hydroxyquinolin-3-yl)acetic acid

2-(6-Chloro-2-hydroxyquinolin-3-yl)acetic acid

Cat. No.: B13318021
M. Wt: 237.64 g/mol
InChI Key: LRLSIRIBVBTFSM-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-hydroxyquinolin-3-yl)acetic acid is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-hydroxyquinolin-3-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloro-2-hydroxyquinoline.

    Acetylation: The 6-chloro-2-hydroxyquinoline undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

    Hydrolysis: The acetylated product is then hydrolyzed using a strong acid like hydrochloric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2-hydroxyquinolin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-(6-Chloro-2-hydroxyquinolin-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2-hydroxyquinolin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to its antimicrobial activity. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: A parent compound with similar biological activities.

    4-Hydroxyquinoline: Another derivative with antimicrobial properties.

    Quinoline-2,4-dione: A compound formed through the oxidation of 2-(6-Chloro-2-hydroxyquinolin-3-yl)acetic acid.

Uniqueness

This compound is unique due to the presence of the chloro and hydroxy groups on the quinoline ring, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

2-(6-chloro-2-oxo-1H-quinolin-3-yl)acetic acid

InChI

InChI=1S/C11H8ClNO3/c12-8-1-2-9-6(4-8)3-7(5-10(14)15)11(16)13-9/h1-4H,5H2,(H,13,16)(H,14,15)

InChI Key

LRLSIRIBVBTFSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)N2)CC(=O)O

Origin of Product

United States

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